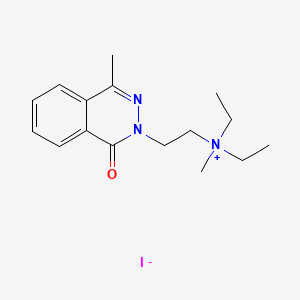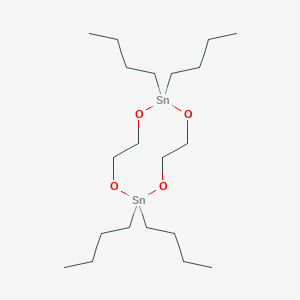
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane is a heterocyclic organic compound with the molecular formula C20H44O4Sn2 It is characterized by the presence of two tin atoms within its structure, making it a unique organotin compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane typically involves the reaction of dibutyltin oxide (CAS#: 818-08-6) with ethylene glycol (CAS#: 107-21-1). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2 (C}_4\text{H}_9\text{)}_2\text{SnO} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_4\text{H}_9\text{SnOCH}_2\text{CH}_2\text{OSnC}_4\text{H}_9 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
化学反应分析
Types of Reactions
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced species.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction could produce various organotin hydrides.
科学研究应用
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
作用机制
The mechanism of action of 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1,1,6,6-Tetrabutyl-1,6-distanna-2,5,7,10-tetraoxacyclodecane
- 1,4,12,15-Tetrabutyl-1,3,6,8,2,7-tetraoxadistannecane
- 1,4,10,13-Tetrabutyl-1,3,6,8,2,7-tetraoxadistannecane
Uniqueness
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane is unique due to its specific structural arrangement and the presence of two tin atoms This gives it distinct chemical properties and reactivity compared to other similar compounds
属性
CAS 编号 |
5271-60-3 |
|---|---|
分子式 |
C20H44O4Sn2 |
分子量 |
586.0 g/mol |
IUPAC 名称 |
2,2,7,7-tetrabutyl-1,3,6,8,2,7-tetraoxadistannecane |
InChI |
InChI=1S/4C4H9.2C2H4O2.2Sn/c4*1-3-4-2;2*3-1-2-4;;/h4*1,3-4H2,2H3;2*1-2H2;;/q;;;;2*-2;2*+2 |
InChI 键 |
BAFNLNDNPBJCKT-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn]1(OCCO[Sn](OCCO1)(CCCC)CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione](/img/structure/B13770549.png)
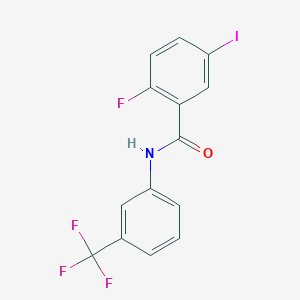
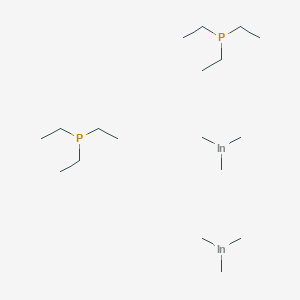
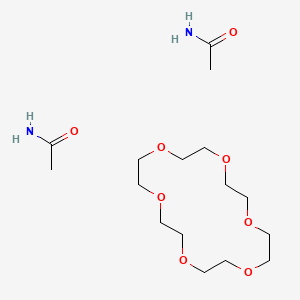
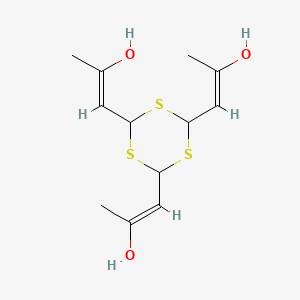
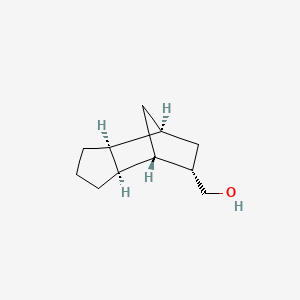
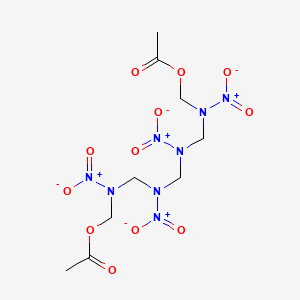
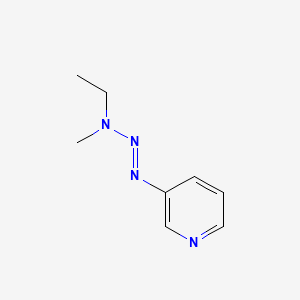
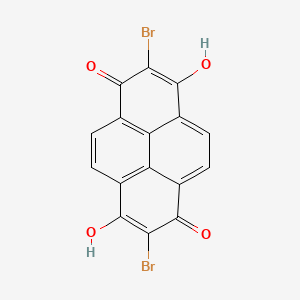
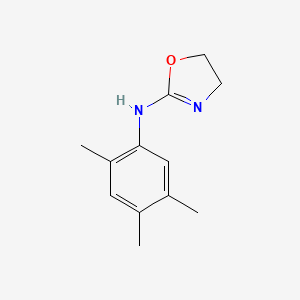
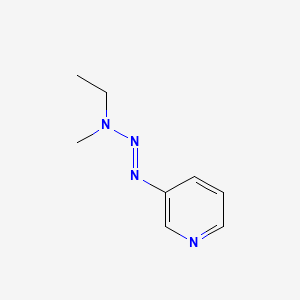
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
